molecular formula C20H17BrO4 B11251768 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate

3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate

Cat. No.: B11251768
M. Wt: 401.2 g/mol
InChI Key: SUTFIZVKIZOIIK-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a bromophenyl group, a methyl group, and a chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate typically involves multi-step organic reactions. One common method includes the bromination of phenylacetic acid to introduce the bromophenyl group, followed by cyclization to form the chromen-2-one core. The final step involves esterification with 2-methylpropanoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

3-(4-Bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the chromen-2-one core can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate is unique due to its combination of a bromophenyl group, a chromen-2-one core, and an ester functional group. This combination imparts specific chemical reactivity and potential for diverse applications in various fields of research.

Properties

Molecular Formula

C20H17BrO4

Molecular Weight

401.2 g/mol

IUPAC Name

[3-(4-bromophenyl)-4-methyl-2-oxochromen-6-yl] 2-methylpropanoate

InChI

InChI=1S/C20H17BrO4/c1-11(2)19(22)24-15-8-9-17-16(10-15)12(3)18(20(23)25-17)13-4-6-14(21)7-5-13/h4-11H,1-3H3

InChI Key

SUTFIZVKIZOIIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C(C)C)C3=CC=C(C=C3)Br

Origin of Product

United States

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